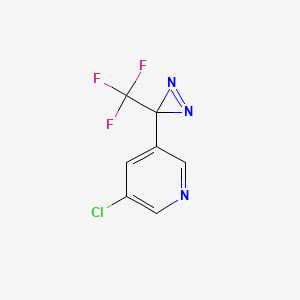
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Descripción general
Descripción
3-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine , also known by its chemical formula C₆H₃ClF₃N , is a fluorinated heterocyclic compound. It belongs to the class of trifluoromethylpyridines and is commonly used as a building block in organic synthesis . The compound’s molecular weight is approximately 181.54 g/mol .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Aromatic Trifluoromethyl Compounds
3-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is used in the synthesis of aromatic trifluoromethyl compounds. This synthesis process involves the addition of chlorotrifluoromethyl carbene to cyclic dienes, resulting in the formation of trifluoromethylated six-membered aromatic compounds. This method provides a new approach to synthesizing aromatic trifluoromethyl compounds, which are otherwise difficult to create through conventional methods (Kobayashi, Nakano, Iwasaki, & Kumadaki, 1981).
Use in Fungicide Chemistry
The compound is part of the structure of fluazinam, a fungicide. This highlights its importance in agricultural chemistry, particularly in protecting crops from fungal diseases (Jeon, Kim, Lee, & Kim, 2013).
One-Pot Synthesis of Dihydroazetes
This chemical is also involved in the one-pot synthesis of 3-(pyridin-2-yl)-2,3-dihydroazetes. The process utilizes Rh2(esp)2-catalyzed reactions and is significant in the field of organic synthesis, particularly in the creation of complex heterocyclic compounds (Koronatov, Rostovskii, Khlebnikov, & Novikov, 2019).
Photoaffinity Reagents in Biochemistry
It has applications in biochemistry as part of photoaffinity reagents. These reagents are crucial for studying molecular interactions and structures, particularly in understanding protein-ligand interactions and enzyme mechanisms (Shih & Bayley, 1985).
Reactivity Studies
Research into the absolute reactivity of halo(pyridyl)carbenes, including compounds derived from 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, is significant in understanding the chemical behavior of these carbenes. This has implications in organic synthesis and the design of new chemical reactions (Moya-Barrios, Cozens, & Schepp, 2009).
Surface Modification of Graphitic and Carbon Nanotube Surfaces
This compound is used in the covalent surface modification of graphitic carbon and carbon nanotubes. This has potential applications in materials science, particularly in the development of new materials with enhanced properties (Lawrence et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(2-12-3-5)6(13-14-6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSTMWXIAQWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)
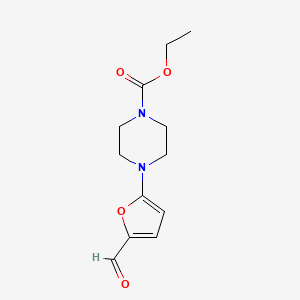
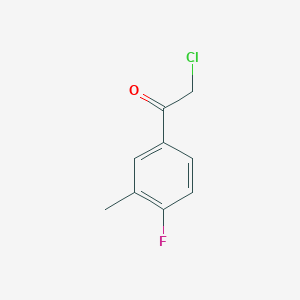
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)
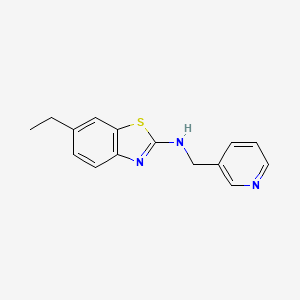

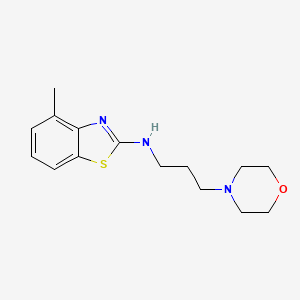

![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)
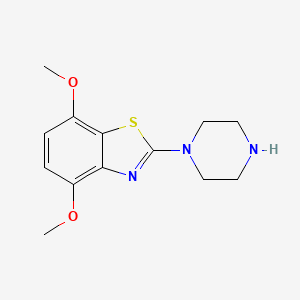
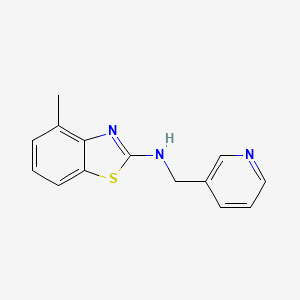
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
